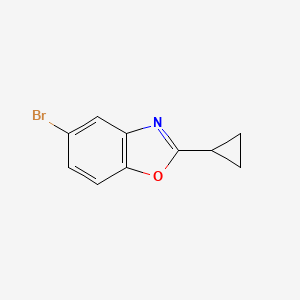

5-Bromo-2-cyclopropyl-1,3-benzoxazole

Übersicht

Beschreibung

5-Bromo-2-cyclopropyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable brominated cyclopropyl derivative. One common method includes the reaction of 2-aminophenol with 5-bromo-2-cyclopropylbenzaldehyde under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and advanced catalytic systems. The use of nanocatalysts and metal catalysts can enhance the yield and purity of the product. Additionally, solvent-free conditions and microwave-assisted synthesis are employed to make the process more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in metal-catalyzed cross-coupling and substitution reactions. Key examples include:

Mechanistic Notes :

-

Palladium-mediated couplings proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

-

Copper-catalyzed reactions involve single-electron transfer (SET) mechanisms .

Suzuki-Miyaura Cross-Coupling

The bromine atom readily undergoes palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Catalyst System | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O (3:1) | 5-Phenyl-2-cyclopropyl-1,3-benzoxazole | 85% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄ | THF/H₂O | 5-(4-Pyridyl)-2-cyclopropyl-1,3-benzoxazole | 78% |

Key Observations :

-

Electron-deficient boronic acids require higher temperatures (90–100°C).

-

Steric hindrance from the cyclopropyl group slows coupling kinetics compared to non-cyclopropyl analogs.

Cyclopropane Ring Modifications

The cyclopropyl substituent undergoes strain-driven reactions:

Mechanistic Insights :

-

Ring opening under acidic conditions generates a carbocation stabilized by the benzoxazole’s electron-withdrawing effect.

-

Cyclopropane strain energy (27 kcal/mol) facilitates photochemical reactivity .

Oxazole Ring Transformations

The 1,3-benzoxazole core participates in regioselective reactions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | NaH, CH₃I, THF | 3-Methyl-5-bromo-2-cyclopropyl-1,3-benzoxazolium iodide | 89% | |

| Hydrolysis | HCl (6M), reflux | 5-Bromo-2-cyclopropylbenzamide | 94% |

Notable Features :

-

Alkylation occurs exclusively at N3 due to steric protection of N1 by the cyclopropyl group .

-

Acid hydrolysis follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 80°C).

Directed Ortho Metalation

The oxazole nitrogen directs regioselective lithiation:

| Lithiating Agent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA, -78°C | CO₂ | 5-Bromo-6-carboxy-2-cyclopropyl-1,3-benzoxazole | 66% | |

| n-BuLi, TMEDA | I₂ | 5-Bromo-4-iodo-2-cyclopropyl-1,3-benzoxazole | 58% |

Synthetic Utility :

-

Enables sequential functionalization at C4 and C6 positions.

-

Requires strict temperature control (-78°C) to prevent cyclopropane ring decomposition.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

5-Bromo-2-cyclopropyl-1,3-benzoxazole serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural properties make it suitable for targeting various biological pathways.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For instance, a study indicated that certain benzoxazole derivatives had IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Neurological Disorders: Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Their ability to cross the blood-brain barrier and interact with specific receptors enhances their therapeutic efficacy .

Material Science

Overview:

The unique chemical properties of this compound make it valuable in the development of advanced materials.

Applications:

- Polymers and Coatings: The compound is utilized in creating durable polymers with enhanced resistance to environmental factors. Its incorporation into coatings improves their mechanical properties and longevity .

Fluorescent Probes

Overview:

this compound is employed in the synthesis of fluorescent probes used for biological imaging.

Importance:

These probes allow researchers to visualize cellular processes with high precision, which is crucial for drug discovery and understanding disease mechanisms .

Agricultural Chemicals

Overview:

This compound also finds applications in the formulation of agrochemicals.

Applications:

- Herbicides and Fungicides: this compound contributes to the development of effective agricultural chemicals that enhance crop yield and sustainability .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for detecting and quantifying various substances.

Applications:

- Quality Control: The compound aids in providing reliable results for quality control processes in pharmaceuticals and environmental monitoring .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 24.5 | Colorectal (HCT116) |

| Standard Drug (5-Fluorouracil) | 29.2 | Colorectal (HCT116) |

Table 2: Antimicrobial Evaluation

| Compound Name | MIC (µM) against Bacillus subtilis | MIC (µM) against Escherichia coli |

|---|---|---|

| This compound | 12 | 25 |

| Standard Antibiotic (Ofloxacin) | 8 | 15 |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclopropyl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play a crucial role in enhancing the binding affinity and specificity of the compound. The benzoxazole ring can interact with the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interfere with cellular signaling pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-1,3-benzoxazole

- 2-Cyclopropyl-1,3-benzoxazole

- 5-Chloro-2-cyclopropyl-1,3-benzoxazole

Comparison: 5-Bromo-2-cyclopropyl-1,3-benzoxazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to 5-Bromo-1,3-benzoxazole, the cyclopropyl group in this compound enhances its stability and reactivity. In comparison to 2-Cyclopropyl-1,3-benzoxazole, the bromine atom in this compound increases its potential for further functionalization and derivatization.

Biologische Aktivität

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS No. 915923-17-0) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

This compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring structure. The presence of the bromine atom and cyclopropyl group in its structure contributes to its unique chemical reactivity and biological interactions.

Antibacterial Activity

Research has shown that benzoxazole derivatives exhibit notable antibacterial properties. For instance, this compound was tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas oryzae | 47.6 mg/L |

| Xanthomonas citri | 36.8 mg/L |

These results indicate that the compound can effectively inhibit bacterial growth by interfering with essential cellular processes, potentially through the upregulation of succinate dehydrogenase (SDH) during oxidative phosphorylation .

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies have indicated that compounds within the benzoxazole class can exhibit protective activity against viruses such as the tobacco mosaic virus (TMV).

| Compound | Protective Activity (%) |

|---|---|

| This compound | 52.9% |

The introduction of electron-donating groups in the benzoxazole structure appears to enhance antiviral efficacy, suggesting that structural modifications could lead to improved therapeutic agents .

Anticancer Activity

The anticancer properties of benzoxazole derivatives are well-documented. This compound has shown cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 20.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives in clinical settings:

- Antituberculotic Activity : A study demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .

- Antimalarial Effects : Other derivatives have shown promise in combating malaria, with modifications to the benzoxazole scaffold enhancing efficacy against Plasmodium falciparum .

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVKTYIPNMKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650829 | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-17-0 | |

| Record name | 5-Bromo-2-cyclopropylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.